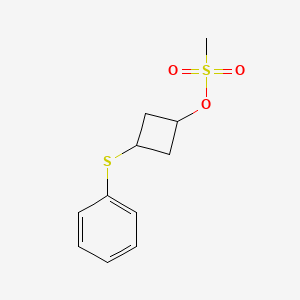

![molecular formula C14H15N3O2 B2776417 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-26-0](/img/structure/B2776417.png)

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . These approaches are systematized based on the assembly of the pyrazolopyridine system, considering their advantages and drawbacks.

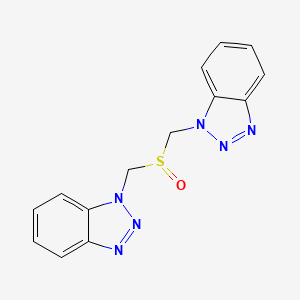

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-b]pyridine ring with dicyclopropyl and methyl substituents. The keto tautomer features an ester group, forming a pyridone ring .

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including compounds like 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, are crucial scaffolds in heterocyclic compounds due to their versatile synthetic applicability and biological activity. These derivatives exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis methods of these derivatives and their biological applications are extensively studied, providing valuable insights for medicinal chemistry (Cetin, 2020).

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, a key component of compounds like 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, is notably versatile for interacting with kinases through multiple binding modes. This versatility has led to its use as a scaffold for kinase inhibition in a broad range of patents and peer-reviewed articles. Its ability to bind to the hinge region of the kinase, among other key interactions, has been highlighted, indicating its importance in kinase inhibitor design (Wenglowsky, 2013).

Chemistry and Properties of Pyrazole and Pyridine Derivatives

The chemistry and properties of compounds containing pyrazole and pyridine rings, such as 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, have been extensively reviewed. These compounds are known for their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. Such reviews identify potential areas of interest for future investigations (Boča, Jameson, & Linert, 2011).

Heterocyclic N-oxide Molecules

Heterocyclic N-oxide derivatives, related to pyrazolo and pyridine bases, demonstrate significant functionalities in organic synthesis, catalysis, and medicinal applications. These compounds, including related structures to 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, have shown potential as anticancer, antibacterial, and anti-inflammatory agents, underlining their importance in drug development investigations (Li et al., 2019).

Pyrazoline Derivatives and Anticancer Activity

The study and development of pyrazoline derivatives, potentially including 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, have shown significant anticancer activity. These studies highlight the importance of pyrazoline as a pharmacophore in the creation of biologically active compounds and represent a vibrant area of pharmaceutical chemistry focused on anticancer applications (Bhattacharya et al., 2022).

properties

IUPAC Name |

3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-17-13-11(12(16-17)8-4-5-8)9(14(18)19)6-10(15-13)7-2-3-7/h6-8H,2-5H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHFVPPHNQBYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=N1)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2776339.png)

![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2776344.png)

![5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2776345.png)

![N-(1-cyanocyclopentyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide](/img/structure/B2776348.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2776350.png)

![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2776356.png)